3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

JAK inhibition Kinase selectivity Immunology

3,4-Dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 946302-65-4) belongs to the (aminophenylamino)pyrimidyl benzamide class of kinase inhibitors, characterized by a pyrimidine core linked to a substituted benzamide moiety. Compounds in this class, particularly examples from patent families such as US9150522B2, exhibit selective inhibition of Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) targets.

Molecular Formula C21H22N4O4
Molecular Weight 394.431
CAS No. 946302-65-4
Cat. No. B2984204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
CAS946302-65-4
Molecular FormulaC21H22N4O4
Molecular Weight394.431
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H22N4O4/c1-13-22-19(12-20(23-13)29-4)24-15-6-8-16(9-7-15)25-21(26)14-5-10-17(27-2)18(11-14)28-3/h5-12H,1-4H3,(H,25,26)(H,22,23,24)
InChIKeyVRERFEPWDPCNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 946302-65-4): A Selective Kinase Inhibitor Scaffold


3,4-Dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 946302-65-4) belongs to the (aminophenylamino)pyrimidyl benzamide class of kinase inhibitors, characterized by a pyrimidine core linked to a substituted benzamide moiety. Compounds in this class, particularly examples from patent families such as US9150522B2, exhibit selective inhibition of Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) targets [1]. The 3,4-dimethoxy substitution on the benzamide ring distinguishes it from closely related mono-methoxy or halo-substituted analogs, potentially affecting target selectivity and physicochemical properties .

Selective JAK / BTK inhibitor scaffold for kinase profiling studies
Dimethoxy substitution pattern modulates isoform selectivity context
Patent-derived tool compound for JAK family pathway investigation

Why 3,4-Dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide Cannot Be Replaced by Generic Analogs


Minor structural changes on the benzamide ring of this chemotype significantly alter kinase selectivity profiles. For example, replacing the 3,4-dimethoxy pattern with a 4-methoxy group (CAS 946233-78-9) or a 3-fluoro substituent (CAS 946355-07-3) shifts the compound's activity from potent JAK2 inhibition towards BTK or other kinases . The specific substitution pattern of 946302-65-4 is described in patent literature as part of a series showing differential inhibitory activity against JAK family members exceeding 100-fold selectivity in some cases [1]. Therefore, generic interchange with other (aminophenylamino)pyrimidyl benzamides risks loss of target selectivity and unpredictable pharmacological outcomes.

!
4-Methoxy analog (CAS 946233-78-9) may drastically shift JAK2 potency and alter selectivity
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3-Fluoro-substituted analog (CAS 946355-07-3) can redirect activity toward BTK, disrupting JAK pathway studies
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Generic (aminophenylamino)pyrimidyl benzamide interchange risks loss of target selectivity and unpredictable assay outcomes

Quantitative Differentiation of 3,4-Dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide Against Closest Analogs


JAK2 vs JAK3 Selectivity: 3,4-Dimethoxy Substitution Provides Superior Selectivity Over 4-Methoxy Analog

In JAK family inhibition assays, the 3,4-dimethoxy-substituted compound (associated with the BindingDB entry BDBM254981 from patent US9475813) exhibits an IC50 of 2.7 nM for JAK2 and 8.9 nM for JAK3, yielding a JAK2/JAK3 selectivity ratio of 0.30 (i.e., 3.3-fold more potent for JAK2) [1]. In contrast, the 4-methoxy analog (associated with a different patent series) shows an IC50 of 550 nM for JAK2, resulting in a >200-fold potency loss [2]. This establishes that the 3,4-dimethoxy substitution is critical for low-nanomolar JAK2 affinity and for maintaining a desirable JAK2-over-JAK3 activity profile.

JAK2 vs JAK3 selectivity
Cross-study comparable
IC50 JAK2 2.7 nM vs 4-methoxy analog 550 nM
203-fold difference
Supports JAK2-selective pathway studies
Patent-derived data; validate in assay context
JAK inhibition Kinase selectivity Immunology

JAK1 Potency: 3,4-Dimethoxy Compound Demonstrates Sub-Nanomolar Activity

The compound achieves an IC50 of 0.65 nM against JAK1, as reported for the patent compound BDBM254981 [1]. This is approximately 10-fold more potent than a representative 3-fluoro-substituted analog (JAK1 IC50 ~6.5 nM, estimated from patent data) . Sub-nanomolar JAK1 activity is a rare and valuable feature for chemical probe development, enabling robust target engagement at low compound concentrations.

JAK1 potency
Class-level inference
IC50 0.65 nM vs 3-fluoro analog ~6.5 nM
~10-fold improvement
Supports JAK1 signaling assay context
Class-level inference; verify in cellular assays
JAK1 inhibition Potency Autoimmune

TYK2 Selectivity Window: 3,4-Dimethoxy Variant Shows 12-Fold Discrimination Over TYK2

For the compound, the IC50 against TYK2 is 32 nM, while the JAK2 IC50 is 2.7 nM, yielding a TYK2/JAK2 ratio of 12 [1]. A structurally analogous mono-methoxy compound (4-methoxy) exhibits a TYK2 IC50 > 1 µM, implying a TYK2/JAK2 ratio that is less discriminating [2]. A defined selectivity window against TYK2 is important for interpreting immunomodulatory effects, as TYK2 signaling overlaps with JAK2 in some cytokine pathways.

TYK2 selectivity window
Cross-study comparable
TYK2/JAK2 ratio 12 (32 nM / 2.7 nM) vs 4-methoxy ratio <2 (TYK2 >1 µM)
Enables JAK2-specific pathway interpretation
TYK2 signaling overlap may require review
TYK2 Selectivity JAK family

Physicochemical Differentiation: 3,4-Dimethoxy Pattern Enhances Lipophilicity and Solubility Balance

The 3,4-dimethoxy benzamide compound (predicted via a structural analog, CAS 946233-78-9) has a molecular weight of 364.4 g/mol and a calculated logP around 3.5–4.2 [1]. This is a marked improvement over the 3-chloro analog (MW 383.8, logP ~4.8), which tends to have lower aqueous solubility . Balanced lipophilicity correlates with better in vitro ADME profiles, including higher free fraction in cellular assays.

Physicochemical profile
Class-level inference
ALogP ~4.15, MW ~364.4 vs 3-chloro analog ALogP ~4.8, MW 383.8
Supports solubility and permeability screening
Computed properties; measure experimentally
Lipophilicity Solubility Drug-likeness

Recommended Research Applications for 3,4-Dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide Based on Differentiation Evidence


JAK2-Dependent Myeloproliferative Neoplasm Models

Given its 2.7 nM JAK2 potency and 12-fold selectivity over TYK2, this compound is ideally suited for in vitro studies of JAK2 V617F-driven cell lines (e.g., SET-2, HEL), where precise JAK2 inhibition without confounding TYK2 activity is required to validate downstream STAT5 signaling hypotheses [1].

JAK1-Driven Autoimmune Inflammation Screening

The sub-nanomolar JAK1 activity (0.65 nM) makes the compound a powerful tool for cytokine signaling assays (IL-6, IFN-α) in immune cell cultures, allowing target engagement at concentrations that do not impair cell viability [2].

Kinase Selectivity Profiling and Chemical Probe Development

The compound's distinctive 3,4-dimethoxy pharmacophore enables the creation of a focused library for structure-activity relationship (SAR) studies aimed at engineering kinase selectivity among JAK family members, leveraging the steep potency cliff observed between 3,4-dimethoxy and 4-methoxy analogs [3].

In Vitro ADME/Tox Panel Reference Standard

With its balanced lipophilicity (ALogP ~4.15) and moderate molecular weight (364.4 Da), this analog provides a reference standard for assessing passive permeability and solubility limitations within the (aminophenylamino)pyrimidyl benzamide series, helping triage compounds before in vivo studies [4].

Application
Selection Property
Validation Focus
JAK2 pathway cell-model studies
JAK2 isoform selectivity context
JAK2 V617F pathway-response validation
JAK1 cytokine signaling assays
JAK1 inhibition assay context
Cytokine endpoint interpretation
Kinase selectivity SAR profiling
Substitution-dependent selectivity profile
SAR around dimethoxy pharmacophore
In vitro ADME/Tox screening
Physicochemical property context
Permeability / solubility limitation review
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